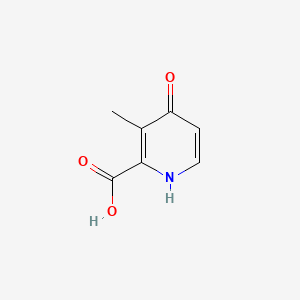
Lercanidipine 5-Desmethyl-5-Propyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine 5-Desmethyl-5-Propyl Ester is a compound with the molecular formula C38H45N3O6 and a molecular weight of 639.7804 . It is a propyl ester impurity of the calcium channel blocker Lercanidipine .
Molecular Structure Analysis
The molecular structure of Lercanidipine 5-Desmethyl-5-Propyl Ester consists of 38 carbon atoms, 45 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of Lercanidipine 5-Desmethyl-5-Propyl Ester is 639.78 .Applications De Recherche Scientifique
Nephroprotection
Lercanidipine: has been identified as having nephroprotective properties , particularly beneficial for patients with chronic kidney disease (CKD). It acts by inhibiting L-type and T-type calcium channels, which helps reduce tissue inflammation and fibrosis, thereby decreasing proteinuria. Its antioxidative effects also contribute to repairing damaged tissues and reducing cell proliferation .
Cardiovascular Disease Management
The compound shows promise in managing congestive heart failure and ischemic heart diseases . Its high lipophilicity and vascular selectivity make it a suitable candidate for further research in these areas, potentially offering a lower risk of adverse effects compared to other treatments .
Antioxidative Effects
Studies have demonstrated lercanidipine’s antioxidative capabilities , which could be leveraged to prevent oxidative stress-related conditions. This includes its potential to prevent noise-induced hearing loss by protecting auditory sensory hair cells from oxidative damage .
Drug Interaction and Bioavailability
Research has indicated that co-administration of lercanidipine with other medications, such as simvastatin, can influence the bioavailability of these drugs. This interaction could be harnessed to enhance the therapeutic effects of medications used in conjunction with lercanidipine .
Molecular Research and Pharmacology
Lercanidipine’s unique molecular structure, featuring two ester groups, makes it a subject of interest in molecular research. The (S)-enantiomer of lercanidipine, in particular, has been identified as more potent, which could lead to new insights in pharmacological strategies .
Proteomics Research
As a biochemical, lercanidipine 5-Desmethyl-5-Propyl Ester is used in proteomics research to study protein interactions and functions. Its molecular formula and weight make it suitable for various analytical techniques in this field .
Mécanisme D'action
Target of Action
The primary target of Lercanidipine 5-Desmethyl-5-Propyl Ester is the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with its targets by blocking the L-type calcium channels in the smooth muscle cells of blood vessels . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 63978 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Lercanidipine 5-Desmethyl-5-Propyl Ester is the relaxation and opening of the blood vessels, which allows the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lercanidipine 5-Desmethyl-5-Propyl Ester involves the conversion of Lercanidipine to its 5-Desmethyl-5-Propyl derivative through a series of chemical reactions.", "Starting Materials": [ "Lercanidipine", "Propyl alcohol", "Sodium hydroxide", "Thionyl chloride", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Lercanidipine is reacted with thionyl chloride to form Lercanidipine acid chloride.", "Lercanidipine acid chloride is reacted with propyl alcohol in the presence of sodium hydroxide to form Lercanidipine 5-Propyl Ester.", "Lercanidipine 5-Propyl Ester is then subjected to hydrogenation using palladium on carbon as a catalyst to form Lercanidipine 5-Desmethyl-5-Propyl Ester.", "The final product is then purified using methanol to obtain Lercanidipine 5-Desmethyl-5-Propyl Ester as a white crystalline solid." ] } | |
Numéro CAS |
1797124-83-4 |
Nom du produit |
Lercanidipine 5-Desmethyl-5-Propyl Ester |
Formule moléculaire |
C38H45N3O6 |
Poids moléculaire |
639.793 |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
Clé InChI |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Synonymes |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester; Lercanidipine Impurity C; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)
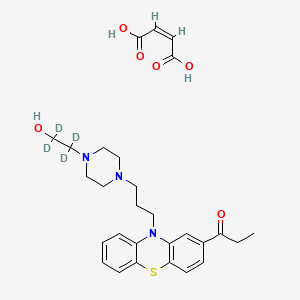

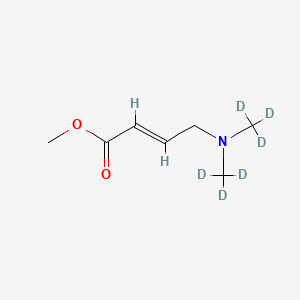


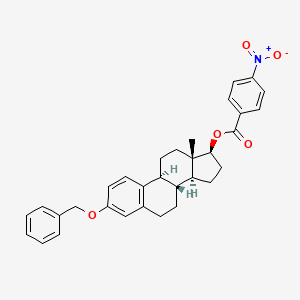
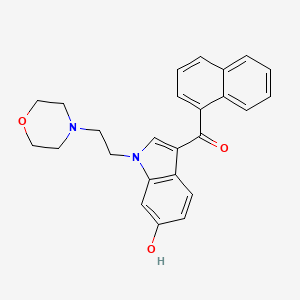
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
